molecular formula C7H10N2O2 B14407501 (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione

(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione

Cat. No.: B14407501
M. Wt: 154.17 g/mol
InChI Key: DEKDAGQRORZOTK-ZETCQYMHSA-N
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Description

(5S)-1,7-Diazaspiro[44]nonane-2,8-dione is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diaza ring and a nonane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione typically involves the reaction of appropriate diamines with cyclic anhydrides under controlled conditions. One common method includes the use of a diamine such as 1,2-diaminocyclohexane and a cyclic anhydride like succinic anhydride. The reaction is carried out in a solvent such as toluene, with the mixture being heated to reflux for several hours. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(5S)-1,7-Diazaspiro[4.4]nonane-2,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace one of the substituents on the diaza ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted diaza derivatives.

Scientific Research Applications

(5S)-1,7-Diazaspiro[4.4]nonane-2,8-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (5S)-1,7-diazaspiro[4.4]nonane-2,8-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-1,7-Diazaspiro[44]nonane-2,8-dione stands out due to its specific spirocyclic structure, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione

InChI

InChI=1S/C7H10N2O2/c10-5-1-2-7(9-5)3-6(11)8-4-7/h1-4H2,(H,8,11)(H,9,10)/t7-/m0/s1

InChI Key

DEKDAGQRORZOTK-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@]2(CC(=O)NC2)NC1=O

Canonical SMILES

C1CC2(CC(=O)NC2)NC1=O

Origin of Product

United States

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